molecular formula C11H20N2O3 B575198 1-Boc-4-((Hydroxyimino)methyl)piperidine CAS No. 190446-85-6

1-Boc-4-((Hydroxyimino)methyl)piperidine

Cat. No.: B575198
CAS No.: 190446-85-6
M. Wt: 228.292
InChI Key: JPPSCYURIXEGIG-XYOKQWHBSA-N
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Description

“1-Boc-4-((Hydroxyimino)methyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . They are also used as inhibitors for aspartic acid protease and Kinesin spindle protein .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous studies . For instance, a synthesis method of N-boc-4-hydroxypiperidine has been disclosed, which involves taking 4-piperidone hydrochloride hydrate, adding distilled water, introducing liquid ammonia to alkalinity, extracting with toluene, drying with anhydrous magnesium sulfate, and carrying out vacuum filtration to obtain 4-piperidone .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Mono-Boc-protected diamines are versatile building blocks for chemical synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Studies have developed series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, showcasing the versatility of piperidine derivatives in synthesizing complex molecular structures with potential pharmaceutical applications (Matulevičiūtė et al., 2021).
  • Asymmetric Synthesis : Research on lithiated N-Boc allylic and benzylic amines highlights the role of piperidine derivatives in asymmetric carbon-carbon bond formations, crucial for creating chiral molecules with high enantioselectivity, important in drug synthesis and natural product chemistry (Johnson et al., 2002).

Biological Studies

  • Anti-inflammatory and Antioxidant Properties : Derivatives of 4-hydroxy-piperidine, including those related to 1-Boc-4-((Hydroxyimino)methyl)piperidine, have been synthesized and tested for anti-inflammatory and antioxidant activities, indicating their potential therapeutic applications (Geronikaki et al., 2003).
  • Enantioselective Deprotonation Studies : Experimental and computational studies on the enantioselective deprotonation of N-Boc-piperidine provide insights into the stereochemical aspects of molecule formation, important for understanding the behavior of chiral centers in chemical reactions (Bailey et al., 2002).

Materials Science

  • Synthesis of Dendritic Structures : Piperidine derivatives are utilized in the synthesis of dendritic G-2 melamines, demonstrating their application in materials science for creating complex nanostructures with potential uses in nanotechnology and material engineering (Sacalis et al., 2019).

Safety and Hazards

While specific safety and hazards information for “1-Boc-4-((Hydroxyimino)methyl)piperidine” is not directly available, related compounds such as 1-Boc-4-(methylamino)piperidine have hazard statements including H301 - H315 - H319 - H335 - H400 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

tert-butyl 4-[(E)-hydroxyiminomethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-12-15/h8-9,15H,4-7H2,1-3H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPSCYURIXEGIG-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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